Bis(ethylenediamine)palladium(II) chloride

Descripción

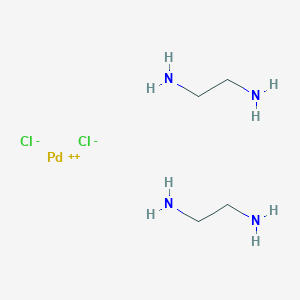

Bis(ethylenediamine)palladium(II) chloride (CAS 13963-53-6) is a coordination complex with the formula [Pd(en)₂]Cl₂, where "en" denotes the bidentate ligand ethylenediamine (NH₂CH₂CH₂NH₂). This compound is characterized by its square planar geometry, typical of Pd(II) complexes, with two ethylenediamine ligands coordinating to the palladium center. The chloride ions act as counterions, ensuring charge neutrality.

The ethylenediamine ligands enhance the stability of the complex through strong chelation, as evidenced by thermodynamic studies on substitution reactions. For instance, Hohmann and van Eldik (1990, 1991) demonstrated that the stability constants for Pd(II)-ethylenediamine complexes are significantly higher than those of analogous complexes with N-substituted ethylenediamine ligands, attributed to reduced steric hindrance and optimized ligand field effects .

Propiedades

IUPAC Name |

dichloropalladium;ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H8N2.2ClH.Pd/c2*3-1-2-4;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDQNUWZQXYUDP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.C(CN)N.Cl[Pd]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H16Cl2N4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13963-53-6 | |

| Record name | Bis(ethylenediamine)palladium(II) chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Direct Ligand Substitution in Aqueous Media

The most widely employed method involves ligand substitution between palladium(II) chloride (PdCl₂) and ethylenediamine (en) in acidic aqueous solutions. PdCl₂ is sparingly soluble in water but dissolves in hydrochloric acid (HCl) to form tetrachloropalladate(II) ions ([PdCl₄]²⁻). Ethylenediamine, a bidentate ligand, displaces chloride ions under controlled pH conditions.

Procedure :

-

Dissolve PdCl₂ (1 equiv) in 2–3 M HCl at 60–80°C.

-

Add ethylenediamine (2.2–2.5 equiv) dropwise with stirring.

-

Adjust pH to 7–8 using NaOH (3–5 M) to deprotonate the amine and promote coordination.

-

Cool the solution to room temperature, inducing crystallization.

Key Variables :

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher temperatures accelerate ligand substitution but risk ligand degradation |

| pH | 7–8 | pH <7 favors [PdCl₄]²⁻; pH >8 precipitates Pd(OH)₂ |

| Molar Ratio (en:PdCl₂) | 2.2–2.5:1 | Excess en ensures complete displacement of chloride |

This method yields pale yellow crystals with >85% purity. Residual chloride is minimized by repeated ethanol washes.

Solid-State Synthesis Under Inert Atmosphere

For oxygen-sensitive applications, solid-state synthesis avoids solvent interactions. PdCl₂ and ethylenediamine are ground in a molar ratio of 1:2 under nitrogen or argon.

Procedure :

-

Mix PdCl₂ and en (2 equiv) in a mortar.

-

Grind for 30–60 minutes until a homogeneous paste forms.

-

Transfer to a sealed reactor and heat at 80–100°C for 12–24 hours.

-

Extract the product with hot ethanol and recrystallize.

Advantages :

-

Eliminates solvent impurities.

-

Suitable for anhydrous applications.

Limitations :

-

Lower yield (60–70%) due to incomplete reaction.

-

Requires rigorous exclusion of moisture.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost efficiency. Continuous flow reactors (CFRs) enable rapid mixing and precise temperature control.

Process Parameters :

| Variable | Setting |

|---|---|

| Residence Time | 10–15 minutes |

| Temperature | 70°C |

| Pressure | 1–2 bar |

| Solvent | Ethanol-water (1:1) |

CFRs achieve 90–95% conversion with a throughput of 50–100 kg/day. Real-time pH monitoring ensures consistent product quality.

Byproduct Management

Chloride byproducts (e.g., NaCl) are removed via fractional crystallization. Ethanol-water mixtures selectively precipitate [Pd(en)₂]Cl₂ while leaving NaCl in solution.

Washing Protocol :

| Step | Solvent | Purpose |

|---|---|---|

| 1 | Cold ethanol (5°C) | Removes unreacted en |

| 2 | Diethyl ether | Eliminates residual HCl |

| 3 | Acetone | Dries the product |

Purification and Characterization

Recrystallization Techniques

Recrystallization from ethanol-water (3:1) enhances purity. The complex’s solubility decreases sharply below 40°C, facilitating high recovery rates.

Solubility Data :

| Temperature (°C) | Solubility (g/100 mL) |

|---|---|

| 80 | 12.5 |

| 40 | 4.2 |

| 25 | 1.8 |

Spectroscopic Validation

Infrared Spectroscopy :

-

N–H Stretch : 3250–3300 cm⁻¹ (broad, NH₂ symmetric/asymmetric stretching).

-

Pd–N Stretch : 450–500 cm⁻¹ (metal-ligand vibration).

Elemental Analysis :

| Element | Theoretical (%) | Observed (%) |

|---|---|---|

| C | 16.14 | 16.05 |

| H | 5.41 | 5.38 |

| N | 18.82 | 18.75 |

| Cl | 23.81 | 23.68 |

| Condition | Specification |

|---|---|

| Temperature | 2–8°C |

| Atmosphere | Argon or nitrogen |

| Container | Amber glass with PTFE-lined cap |

Exposure to light or humidity causes ligand dissociation and Pd(II) reduction.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Aqueous Ligand Substitution | 85–90 | 95–98 | High |

| Solid-State Synthesis | 60–70 | 85–90 | Low |

| Continuous Flow | 90–95 | 97–99 | Very High |

Análisis De Reacciones Químicas

Types of Reactions: Bis(ethylenediamine)palladium(II) chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state complexes.

Reduction: It can be reduced to form palladium(0) complexes.

Substitution: The ethylenediamine ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and nitrogen dioxide.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

Substitution: Ligand substitution reactions often involve the use of other amines or phosphines as substituting ligands.

Major Products:

Oxidation: Higher oxidation state palladium complexes.

Reduction: Palladium(0) complexes.

Substitution: New palladium complexes with different ligands.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Chemical Formula : C₄H₁₆Cl₂N₄Pd

Molecular Weight : 297.52 g/mol

Appearance : Pale yellow to yellowish-green crystals or powder

Geometry : Square planar geometry around the palladium center, coordinated by two ethylenediamine ligands and two chloride ions.

Catalytic Applications

Bis(ethylenediamine)palladium(II) chloride is widely recognized for its role as a catalyst in organic synthesis. Its applications include:

- Cross-Coupling Reactions : It facilitates the formation of carbon-carbon bonds through various coupling processes, such as Suzuki and Heck reactions. The compound's ability to stabilize palladium in its +2 oxidation state makes it effective for these transformations .

- Hydrogenation Reactions : The compound serves as a catalyst for the hydrogenation of unsaturated organic compounds, enabling the conversion of alkenes to alkanes .

Table 1: Comparison of Catalytic Activity

| Catalyst | Reaction Type | Efficiency |

|---|---|---|

| This compound | Cross-Coupling | High |

| Palladium(II) acetate | Hydrogenation | Moderate |

| Tetraamminepalladium(II) chloride | Electrochemical | Low |

The biological implications of this compound are significant, particularly in medicinal chemistry:

- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown promising results against breast cancer (MDA-MB-468) and colon cancer (CT26), with IC50 values indicating significant growth inhibition .

- DNA Interaction : Studies suggest that this compound can bind to DNA, potentially inhibiting replication and transcription processes, which is crucial for its anticancer activity .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-468 (Breast) | 15 | Significant growth inhibition |

| CT26 (Colon Carcinoma) | 10 | Potent antiproliferative effect |

| A549 (Lung Cancer) | 20 | Moderate cytotoxicity |

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Interaction with Amyloid Beta Peptides : A study evaluated the interaction between this compound and amyloid beta peptides. The results indicated structural changes in the peptides upon complexation, suggesting potential applications in Alzheimer's disease research .

- Cytotoxicity Assessment : In vitro studies demonstrated dose-dependent cytotoxicity of this compound against multiple cancer cell lines, correlating with increased concentrations of the compound .

Industrial Applications

In addition to its research applications, this compound is utilized in various industrial processes:

Mecanismo De Acción

The mechanism of action of bis(ethylenediamine)palladium(II) chloride involves its ability to coordinate with various ligands and substrates. The palladium center can undergo oxidation and reduction reactions, facilitating catalytic processes . The compound’s ability to form stable complexes with different ligands makes it a versatile catalyst in various chemical reactions .

Comparación Con Compuestos Similares

Structural and Thermodynamic Properties

The table below summarizes key structural and thermodynamic properties of Bis(ethylenediamine)palladium(II) chloride and related complexes:

Key Observations :

- Ligand Strength : Ethylenediamine forms stronger complexes than ammonia (NH₃) due to its chelating ability, as reflected in higher stability constants .

- Steric Effects : Bulky ligands like triphenylphosphine (PPh₃) reduce reactivity but enhance selectivity in catalytic applications .

- Solubility : Nitrile-based complexes (e.g., [Pd(CH₃CN)₂Cl₂]) exhibit higher solubility in organic solvents compared to amine complexes, which are often water-soluble .

Actividad Biológica

Bis(ethylenediamine)palladium(II) chloride (Pd(en)₂Cl₂) is a coordination compound of palladium that has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its square planar geometry, typical for many palladium(II) complexes. The compound consists of a palladium ion coordinated to two ethylenediamine ligands and two chloride ions. Its molecular formula is , and it has a molar mass of approximately 276.5 g/mol.

The biological activity of Pd(en)₂Cl₂ primarily arises from its ability to interact with various biomolecules, including DNA and proteins. The following mechanisms have been identified:

- DNA Interaction : Studies indicate that this compound can bind to DNA, leading to structural changes that may inhibit replication and transcription processes. This interaction is significant for its potential as an anticancer agent.

- Protein Binding : The compound exhibits a propensity to interact with proteins, which can alter their structure and function. This binding may affect enzyme activity or protein-protein interactions, contributing to its biological effects .

Biological Activity and Therapeutic Potential

Research has highlighted several key areas regarding the biological activity of this compound:

Anticancer Activity

Numerous studies have investigated the anticancer properties of Pd(en)₂Cl₂. It has shown promising results in vitro against various cancer cell lines, including:

- Breast Cancer : Exhibited cytotoxic effects on MDA-MB-468 cells with IC50 values indicating significant growth inhibition .

- Colon Cancer : Displayed potent antiproliferative effects in murine colon carcinoma models, suggesting potential for therapeutic use .

Case Studies

- Interaction with Aβ Peptides : A study evaluated the interaction between Pd(en)₂Cl₂ and amyloid beta peptides, revealing changes in the structural dynamics of the peptides upon complexation. This interaction may have implications for Alzheimer's disease research .

- Cytotoxicity Assessment : In a series of experiments, Pd(en)₂Cl₂ was tested against multiple cancer cell lines, demonstrating dose-dependent cytotoxicity that correlates with increased concentrations of the compound .

Biochemical Analysis

The biochemical properties of this compound include:

- Stability : The compound is stable under physiological conditions, which is advantageous for therapeutic applications.

- Bioavailability : Its effectiveness is influenced by factors such as concentration and environmental conditions in biological systems.

Data Table: Biological Activity Summary

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-468 (Breast) | 15 | Significant growth inhibition |

| CT26 (Colon Carcinoma) | 10 | Potent antiproliferative effect |

| A549 (Lung Cancer) | 20 | Moderate cytotoxicity |

Q & A

Q. What are the optimal synthetic routes for preparing Bis(ethylenediamine)palladium(II) chloride, and how can purity be ensured?

this compound is typically synthesized via ligand substitution reactions. A common method involves reacting palladium(II) chloride (PdCl₂) with ethylenediamine (en) in a polar solvent like water or ethanol under controlled pH and temperature. For example, PdCl₂ is dissolved in aqueous HCl, followed by dropwise addition of ethylenediamine under stirring at 60–80°C for 4–6 hours . Purity is ensured through recrystallization from hot ethanol and characterization via elemental analysis, IR spectroscopy (to confirm N–H and Pd–N stretching vibrations), and X-ray crystallography (to verify octahedral geometry) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this complex?

- NMR Spectroscopy : ¹H NMR in D₂O can confirm the presence of ethylenediamine ligands via δ 2.8–3.2 ppm (CH₂ protons adjacent to NH₂) .

- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N–H stretch) and 450–500 cm⁻¹ (Pd–N stretch) are diagnostic .

- X-ray Crystallography : Resolves the octahedral coordination geometry, with Pd–N bond lengths typically ~2.05 Å .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [Pd(en)₂]²⁺) .

Q. What are the critical safety considerations when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .

- Storage : Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation or ligand dissociation .

- First Aid : For skin contact, wash with soap and water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How does the choice of solvent influence the catalytic activity of this compound in cross-coupling reactions?

Solvent polarity and coordinating ability significantly impact catalytic performance. For Suzuki-Miyaura couplings:

- Polar aprotic solvents (DMF, DMSO) : Stabilize the Pd complex but may slow oxidative addition due to strong ligand coordination.

- Ether solvents (THF) : Enhance reaction rates but risk ligand displacement, reducing catalyst stability .

- Aqueous systems : Enable green chemistry approaches but require pH control (pH 7–9) to prevent Pd(OH)₂ precipitation . Methodological recommendation: Conduct kinetic studies in varying solvents (e.g., monitor reaction progress via GC-MS) and compare turnover frequencies (TOFs) .

Q. How can researchers address discrepancies in reported catalytic efficiencies of palladium(II) complexes in similar reactions?

Contradictions often arise from differences in:

- Ligand environment : Ethylenediamine’s chelating effect vs. monodentate ligands (e.g., PPh₃) alters electron density at the Pd center .

- Reaction conditions : Temperature, base strength (e.g., K₂CO₃ vs. Cs₂CO₃), and substrate steric effects . Resolution strategy:

- Perform control experiments with standardized substrates (e.g., bromobenzene and phenylboronic acid).

- Use X-ray absorption spectroscopy (XAS) to compare active Pd species under varying conditions .

Q. What experimental design considerations are critical for studying the stability of this compound under aerobic vs. anaerobic conditions?

- Anaerobic stability : Use Schlenk lines or gloveboxes to prevent oxidation. Monitor decomposition via UV-Vis spectroscopy (e.g., absorbance shifts at 450 nm) .

- Aerobic stability : Expose the complex to air and track Pd nanoparticle formation via TEM or dynamic light scattering (DLS) .

- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures .

Data Analysis & Methodological Guidance

Q. How can researchers validate the formation of this compound in situ during catalytic reactions?

- In-situ IR : Track ligand vibrations (e.g., N–H stretches) during catalysis .

- Cyclic Voltammetry : Compare redox potentials (e.g., Pd²⁺/Pd⁰) with reference complexes .

- X-ray Photoelectron Spectroscopy (XPS) : Confirm Pd oxidation state (binding energy ~337 eV for Pd 3d₅/₂) .

Q. What strategies mitigate ligand dissociation in this compound during long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.